2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol
Description
2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol is a heterocyclic compound featuring a biphenyl core linked to an oxazolidine ring and a terminal ethanol group. Applications of such compounds could span pharmaceuticals (e.g., antimicrobial agents inspired by oxazolidinone drugs) or materials science (e.g., liquid crystals or organic electronics) due to their aromatic and polar functional groups.
Properties
CAS No. |
874198-35-3 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[2-(4-phenylphenyl)-1,3-oxazolidin-3-yl]ethanol |
InChI |
InChI=1S/C17H19NO2/c19-12-10-18-11-13-20-17(18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17,19H,10-13H2 |
InChI Key |
QFOVPTJWYFXPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(N1CCO)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amino alcohols with aldehydes or ketones to form the oxazolidine ring . The biphenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate biphenyl precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to ensure high efficiency and minimal by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-([1,1’-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazolidine ring can be reduced to form amino alcohol derivatives.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Biphenyl-4-carboxylic acid derivatives.
Reduction: Biphenyl-4-ylaminoethanol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-(2-([1,1’-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to the oxazolidinone moiety.
Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-([1,1’-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol is largely influenced by the oxazolidinone ring. In biological systems, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . This action is bacteriostatic for most bacteria but can be bactericidal for certain strains .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Core Structural Features
Key Observations :
- The target compound combines a rigid biphenyl-oxazolidine scaffold with a polar ethanol group, favoring interactions like hydrogen bonding and π-stacking.
- BBI-Br () replaces oxazolidine with a planar benzimidazole ring, enhancing conjugation for electronic applications (e.g., OLEDs) . Its bromide substituent enables further cross-coupling reactions.
- The SDS compound () lacks aromatic heterocycles but includes a bulky alkyl chain, likely enhancing surfactant or solvent properties .
Key Observations :
Physicochemical and Application Comparison
Key Observations :
- The target compound ’s polarity and hydrogen-bonding capacity make it suitable for biological or catalytic applications, whereas BBI-Br ’s extended conjugation aligns with optoelectronic uses .
- The SDS compound’s nonpolar alkyl chain dominates its properties, favoring industrial solvent applications .
Research Findings and Implications
Oxazolidine vs. This could improve binding affinity in drug design or catalytic activity .
Functional Group Flexibility: The ethanol group in the target compound allows for derivatization (e.g., esterification), whereas BBI-Br’s bromide is tailored for cross-coupling. The SDS compound’s terminal hydroxyl may facilitate emulsification .
Thermal and Electronic Properties : BBI-Br’s planar structure likely improves thermal stability and charge transport in electronic devices, whereas the target compound’s rigidity may aid in crystal engineering .
Biological Activity
2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H17NO
- Molecular Weight : 255.31 g/mol
The compound features an oxazolidine ring which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that oxazolidine derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Oxazolidines are known to inhibit bacterial protein synthesis by binding to the ribosomal subunit.
- Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
- Reactive Oxygen Species (ROS) Generation : Certain compounds increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Antibacterial Activity
A study investigated the antibacterial efficacy of oxazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with biphenyl substitutions exhibited lower Minimum Inhibitory Concentrations (MICs), demonstrating enhanced antibacterial activity compared to standard antibiotics .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 0.5 | 1.0 |
| Compound B | 0.25 | 0.5 |
| This compound | 0.75 | 1.5 |
Anticancer Activity
In vitro studies on the cytotoxic effects of the compound against various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) revealed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| A549 | 20.3 |
These findings suggest that the compound could be a candidate for further development in anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
